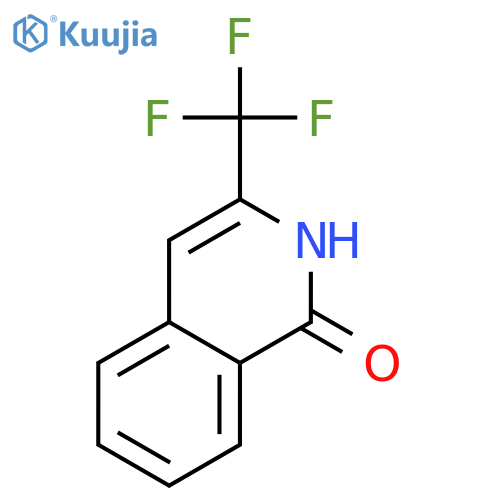Cas no 378236-34-1 (3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one)

378236-34-1 structure
商品名:3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Isoquinolinone, 3-(trifluoromethyl)-
- 3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one
- SCHEMBL7710687
- EN300-155707
- 3-Trifluoromethyl-1-isoquinolone
- 378236-34-1
-
- インチ: InChI=1S/C10H6F3NO/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(15)14-8/h1-5H,(H,14,15)
- InChIKey: KWILNRFYTBZUGO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 213.04014830g/mol
- どういたいしつりょう: 213.04014830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 29.1Ų
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-155707-0.1g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 0.1g |
$804.0 | 2023-06-05 | ||
| Enamine | EN300-155707-1.0g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 1g |
$914.0 | 2023-06-05 | ||
| Enamine | EN300-155707-10000mg |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 10000mg |
$3929.0 | 2023-09-25 | ||
| Enamine | EN300-155707-250mg |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 250mg |
$840.0 | 2023-09-25 | ||
| Enamine | EN300-155707-2500mg |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 2500mg |
$1791.0 | 2023-09-25 | ||
| Enamine | EN300-155707-0.5g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 0.5g |
$877.0 | 2023-06-05 | ||
| Enamine | EN300-155707-0.25g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 0.25g |
$840.0 | 2023-06-05 | ||
| Enamine | EN300-155707-2.5g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 2.5g |
$1791.0 | 2023-06-05 | ||
| Enamine | EN300-155707-0.05g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 0.05g |
$768.0 | 2023-06-05 | ||
| Enamine | EN300-155707-500mg |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 500mg |
$877.0 | 2023-09-25 |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one 関連文献
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
378236-34-1 (3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one) 関連製品
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
